molecular formula C18H13ClO2 B3038044 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde CAS No. 710296-44-9

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde

Cat. No.: B3038044
CAS No.: 710296-44-9
M. Wt: 296.7 g/mol
InChI Key: CTSQLZLMLGNOOM-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H13ClO2 It is a derivative of naphthalene, substituted with a 4-chlorobenzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 1-naphthol in the presence of a base, followed by oxidation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydroxide. The oxidation step can be carried out using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiourea in polar solvents such as ethanol or water.

Major Products

    Oxidation: 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carboxylic acid.

    Reduction: 2-[(4-Chlorobenzyl)oxy]naphthalene-1-methanol.

    Substitution: Products depend on the nucleophile used, such as 2-[(4-Aminobenzyl)oxy]naphthalene-1-carbaldehyde.

Scientific Research Applications

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylbenzyl)oxy]naphthalene-1-carbaldehyde: Similar structure but with a methyl group instead of a chlorine atom.

    2-[(4-Bromobenzyl)oxy]naphthalene-1-carbaldehyde: Similar structure but with a bromine atom instead of a chlorine atom.

    2-[(4-Nitrobenzyl)oxy]naphthalene-1-carbaldehyde: Similar structure but with a nitro group instead of a chlorine atom.

Uniqueness

2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO2/c19-15-8-5-13(6-9-15)12-21-18-10-7-14-3-1-2-4-16(14)17(18)11-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSQLZLMLGNOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206404
Record name 2-[(4-Chlorophenyl)methoxy]-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710296-44-9
Record name 2-[(4-Chlorophenyl)methoxy]-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710296-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methoxy]-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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